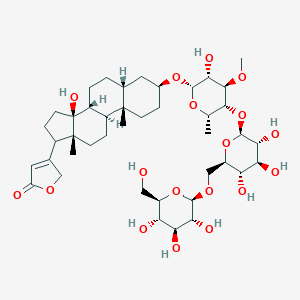
2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde
概览
描述
Synthesis Analysis
The synthesis of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde can involve several steps starting from different precursors. For instance, one method involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with alkyl- and aryl-amines in alcohol solution to give triazole derivatives (L'abbé et al., 1991). Another approach includes the transformation of 5-dialkylamino-1,2,3-thiadiazole-4-carbaldehydes using primary amines (Glukhareva et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde has been analyzed through X-ray diffraction, revealing a compound that typically features a planar structure. The crystal structure studies provide insights into the arrangement of atoms within the molecule and their spatial orientation (Malinovskii et al., 2000).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including ring transformations and nucleophilic substitutions. It serves as a precursor for synthesizing a range of heterocyclic compounds. The reactions often involve the interaction with amines, hydroxylamines, and other nucleophiles leading to diverse chemical structures (Brindley et al., 1986).
科研应用
Ring Transformations : 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde, a compound related to 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde, has been studied for its reactivity with different amines, hydrazines, and hydroxylamine. These reactions lead to various products like 1,2,3-triazole-4-thiocarboxamides and 1,2,3-triazole-4-carboxylic acids, indicating potential for synthetic applications in organic chemistry (L'abbé et al., 1991).
Synthesis of pH-Sensitive Spin Probes : In the context of synthesizing new pH-sensitive spin probes, derivatives of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides, which are structurally related to 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde, have been prepared (Kirilyuk et al., 2003).
Reaction with 1,3-Thiazolidine-2-thione : The reaction of 3-(Dimethylamino)-2H-azirines with 1,3-Thiazolidine-2-thione has been explored, leading to perhydroimidazo[4,3-b]thiazole-5-thiones and N-[1-(4,5-dihydro-1,3-thiazol-2-yl)alkyl]-N',N'-dimethylthioureas, demonstrating the compound's reactivity and potential in synthesizing novel organic molecules (Ametamey et al., 1986).
Synthesis of Non-Linear Optic Materials : The synthesis of novel push-pull benzothiazole derivatives with reverse polarity, starting from 6-dimethylaminobenzothiazole-2-carbaldehyde, indicates the potential of such compounds in non-linear optic applications (Hrobárik et al., 2004).
Multicomponent Assembly of Thiazoles : A multicomponent reaction involving methyl 3-(N,N-dimethylamino)-2-isocyanoacrylate, aldehydes, and thiocarboxylic acid has been utilized to assemble diverse substituted 2-acyloxymethyl thiazoles, demonstrating the compound's utility in complex chemical syntheses (Henkel et al., 2003).
[2+2] Cycloaddition Reactions : The unexpected reaction of 2-(phenylamino)- and 2-(dimethylamino)thiazoles with dimethyl acetylenedicarboxylate, leading to dimethyl 6-(phenylamino)- and 6-(dimethylamino)-3,4-pyridinedicarboxylates, reveals novel reaction pathways and potential synthetic applications (Alajarín et al., 2006).
性质
IUPAC Name |
2-(dimethylamino)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-8(2)6-7-3-5(4-9)10-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPJEHPVWLTDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511361 | |
| Record name | 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde | |
CAS RN |
1005-28-3 | |
| Record name | 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。












![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)

